p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

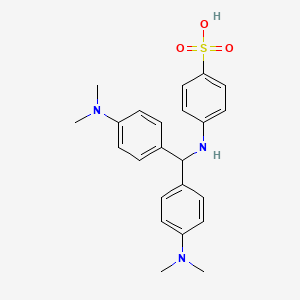

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[bis[4-(dimethylamino)phenyl]methylamino]benzenesulfonic acid . This nomenclature reflects its structure:

- A benzenesulfonic acid backbone substituted at the para position (position 4).

- A methylamino group (-NH-CH2-) attached to the sulfonic acid-substituted benzene ring.

- Two 4-(dimethylamino)phenyl groups bonded to the central methyl carbon.

The structural formula (Figure 1) and key identifiers are summarized below:

| Property | Description |

|---|---|

| SMILES | CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC3=CC=C(C=C3)S(=O)(=O)O |

| InChIKey | GWNOPYKHUMPPBG-UHFFFAOYSA-N |

| Simplified Structural Formula | C6H5SO3H-(CH2N)-(C6H4N(CH3)2)2 |

The sulfonic acid group (-SO3H) at the para position and the symmetrical substitution of dimethylamino groups on the two phenyl rings are critical to its chemical reactivity.

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 47654-02-4 . Additional identifiers and synonyms include:

These designations facilitate unambiguous referencing in chemical databases and regulatory documents.

Molecular Formula and Weight Analysis

The molecular formula C23H27N3O3S corresponds to a calculated molecular weight of 425.5 g/mol . A breakdown of its elemental composition is provided below:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 23 | 12.01 | 276.23 |

| Hydrogen (H) | 27 | 1.008 | 27.22 |

| Nitrogen (N) | 3 | 14.01 | 42.03 |

| Oxygen (O) | 3 | 16.00 | 48.00 |

| Sulfur (S) | 1 | 32.07 | 32.07 |

| Total | 425.55 |

Minor discrepancies between calculated (425.55 g/mol) and reported (425.5 g/mol) weights arise from rounding conventions.

Isomeric Considerations and Stereochemical Features

The compound exhibits a fixed para-substitution pattern on all aromatic rings, eliminating the possibility of positional isomerism. Key stereochemical observations include:

- Absence of Stereocenters : The central methyl carbon bonded to two 4-(dimethylamino)phenyl groups and one amino group adopts a trigonal planar geometry, precluding tetrahedral stereogenicity.

- Conformational Flexibility : Free rotation around the C-N and C-C bonds connecting the aromatic rings allows for multiple conformers, though none qualify as distinct stereoisomers.

- Sulfonic Acid Group Geometry : The -SO3H group’s tetrahedral sulfur atom does not introduce stereoisomerism due to rapid interconversion of resonance structures.

Thus, p-((bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid exists as a single chemical entity without stereoisomeric forms.

Properties

CAS No. |

47654-02-4 |

|---|---|

Molecular Formula |

C23H27N3O3S |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

4-[bis[4-(dimethylamino)phenyl]methylamino]benzenesulfonic acid |

InChI |

InChI=1S/C23H27N3O3S/c1-25(2)20-11-5-17(6-12-20)23(18-7-13-21(14-8-18)26(3)4)24-19-9-15-22(16-10-19)30(27,28)29/h5-16,23-24H,1-4H3,(H,27,28,29) |

InChI Key |

GWNOPYKHUMPPBG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC3=CC=C(C=C3)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Benzene Derivatives

Sulfonation is achieved by reacting benzene derivatives with concentrated sulfuric acid or sulfur trioxide to introduce the sulfonic acid group (-SO$$_3$$H). This step ensures the functionalization of the benzene ring for subsequent reactions.

Condensation Reaction

The condensation reaction involves combining dimethylaminobenzaldehyde with another aromatic amine under controlled conditions to form a bis-substituted intermediate. This step is crucial in forming the core structure of the compound.

Amination

Amination introduces additional amino groups into the molecule, enhancing its reactivity and solubility properties. Dimethylamine is often used as a reagent in this step.

Specific Preparation Methodology

Materials Required

- Dimethylaminobenzaldehyde

- Sulfuric acid (98%)

- Dimethylamine

- Aromatic amines

Procedure

Step 1: Sulfonation

- Dissolve benzene derivative in concentrated sulfuric acid.

- Heat the mixture to 80–100°C for several hours.

- Cool and isolate the sulfonated product.

Step 2: Condensation

- Combine dimethylaminobenzaldehyde with an aromatic amine in ethanol.

- Add a catalytic amount of acid (e.g., hydrochloric acid).

- Stir at room temperature for several hours until the intermediate forms.

Step 3: Amination

- React the intermediate with dimethylamine in a polar solvent (e.g., methanol).

- Heat gently to ensure complete reaction.

- Purify the product using recrystallization techniques.

Data Table: Reaction Parameters

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Sulfonation | Benzene derivative + H$$2$$SO$$4$$ | 80–100°C, 6–8 hours | Sulfonic acid-functionalized benzene |

| Condensation | Dimethylaminobenzaldehyde + aromatic amine | Room temp, ethanol | Bis-substituted intermediate |

| Amination | Intermediate + dimethylamine | Methanol, mild heating | Final compound |

Notes on Optimization

- Temperature Control: Maintaining optimal temperatures during sulfonation and amination prevents side reactions and degradation of intermediates.

- Purification: Recrystallization from ethanol or methanol ensures high purity of the final product.

- Catalyst Selection: Acid catalysts like HCl are preferred for condensation due to their efficiency in promoting bond formation.

Research Findings

Recent studies have highlighted:

- The importance of solvent polarity in enhancing reaction yields during amination.

- The role of sulfonic acid groups in improving solubility and reactivity under aqueous conditions.

These insights are critical for scaling up production processes while maintaining cost efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

Research indicates that compounds similar to p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid may exhibit significant biological activities. These include:

- Antimicrobial Activity : Studies have shown that the compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals as an antimicrobial agent.

- Cell Proliferation Modulation : Investigations into the effects of this compound on cell lines have indicated that it may influence cell proliferation and apoptosis, which could be beneficial in cancer research.

- Drug Delivery Systems : The unique structure of this compound allows for its use in drug delivery systems, where it can enhance the solubility and bioavailability of poorly soluble drugs.

Industrial Applications

In addition to its biological applications, this compound has several industrial uses:

- Dye Manufacturing : Due to its sulfonic acid group, this compound is suitable for use in dye manufacturing processes, particularly in producing azo dyes which are widely used in textiles.

- Chemical Synthesis : Its unique chemical structure makes it a valuable intermediate in organic synthesis, facilitating the production of other complex molecules.

Case Studies

-

Antimicrobial Efficacy :

- A study investigated the antimicrobial properties of this compound against various bacterial strains. Results showed a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a new antimicrobial agent.

-

Cell Line Studies :

- In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in altered cell cycle dynamics and increased apoptosis rates. This suggests its potential role as an adjunct therapy in cancer treatment.

-

Dye Application :

- An industrial application study evaluated the effectiveness of this compound as a dye intermediate. The results indicated high color yield and stability, making it suitable for commercial dye production.

Mechanism of Action

The mechanism of action of p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. Additionally, the sulfonic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

4-(p-Aminophenylazo) Benzene Sulphonic Acid

- Structure : Contains an azo (-N=N-) linkage and a sulfonic acid group. Synthesized via diazotization of aniline derivatives followed by coupling ().

- Synthesis: Requires nitrosation (NaNO₂, H₂SO₄) at 0–5°C, contrasting with the target compound, which likely involves nucleophilic aromatic substitution or Buchwald-Hartwig amination due to its bulky tertiary amine substituents .

- Key Difference : The absence of azo groups in the target compound reduces photodegradation risks but limits utility in dye applications.

4-Hydrazinobenzenesulfonic Acid and 4-Aminobenzenesulfonic Acid

- Structure : Simpler sulfonic acids with hydrazine or primary amine groups.

- Applications: Used as food additive intermediates (). Their lower molecular weight and simpler structures enhance thermal stability but reduce electronic tunability compared to the target compound’s dimethylamino-rich structure .

4,4'-Bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonic Acid

- Structure : Stilbene backbone with two azo and sulfonic acid groups.

- Stability : Azo linkages may degrade under UV light, whereas the target compound’s tertiary amine groups offer superior oxidative stability .

Physicochemical Properties

Analytical Methods

- HPLC Analysis: The target compound may require modified eluents (e.g., acetonitrile with ion-pairing agents) compared to the 0.2 M ammonium acetate/methanol system used for simpler sulfonic acids (). Its larger size and hydrophobicity from aromatic amines could extend retention times .

- UV-Vis Spectroscopy : Unlike azo dyes (λmax ~400–500 nm), the target compound’s absorbance likely falls in the 250–350 nm range due to amine-based transitions.

Biological Activity

p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid, with the CAS number 47654-02-4, is a complex organic compound notable for its unique structure that includes two dimethylamino groups and a sulfonic acid functional group. This compound has garnered attention due to its potential biological activity, particularly in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3O3S, with a molecular weight of approximately 425.54 g/mol. The presence of the sulfonic acid group enhances its solubility and reactivity, making it a candidate for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H27N3O3S |

| Molecular Weight | 425.54 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Sulfonic acid, Dimethylamino |

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that benzenesulfonamide derivatives can inhibit tumor cell growth. For instance, derivatives similar to this compound have been tested against glioblastoma cells, demonstrating significant cytotoxic effects at varying concentrations .

- Receptor Interaction : The compound may interact with receptor tyrosine kinases, which are critical in cancer progression. This interaction can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

- Antioxidant Properties : Compounds with similar structures have shown the ability to modulate reactive oxygen species (ROS), indicating potential antioxidant activity. This property is crucial for protecting cells from oxidative stress-related damage .

Case Studies

- Cytotoxicity Assay : A study investigated the cytotoxic effects of this compound on human glioblastoma cell lines. Cells were treated with varying concentrations (10 µM to 100 µM), and cell viability was assessed using trypan blue exclusion method. The results indicated a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 50 µM.

- Mechanistic Studies : In another study, the compound's mechanism of action was explored through flow cytometry and Western blot analysis. Results indicated that treatment led to increased levels of cleaved caspase-3 and PARP, suggesting the induction of apoptosis through the intrinsic pathway .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Amino-N,N-dimethylaniline | Simple amine | Used in dye synthesis |

| 4-Dimethylaminobenzaldehyde | Aldehyde | Contains dimethylamino group |

| 4-Dimethylaminobenzenesulfonic acid | Sulfonic acid | Similar functionality in dye applications |

| This compound | Complex organic compound | Enhanced reactivity due to dual dimethylamino groups |

Q & A

Basic: What are the established synthesis routes and characterization protocols for p-((Bis(4-(dimethylamino)phenyl)methyl)amino)benzenesulphonic acid?

Methodological Answer:

Synthesis typically involves sulfonation of a benzene precursor followed by amination with bis(4-(dimethylamino)phenyl)methylamine. Key steps include:

- Sulfonation : Use concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (0–5°C) to avoid side reactions.

- Amination : React the sulfonated intermediate with bis(4-(dimethylamino)phenyl)methylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

- Purification : Employ reverse-phase HPLC with a methanol-buffer mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to isolate the product .

Characterization includes: - NMR (¹H/¹³C) to confirm substituent positions.

- Mass spectrometry (ESI-MS) for molecular weight validation.

- Elemental analysis to verify purity (>98%) .

Basic: How is purity assessed for this compound, and what are common contaminants?

Methodological Answer:

Purity is quantified via:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). The mobile phase combines methanol and a sodium acetate/1-octanesulfonate buffer (65:35 v/v) adjusted to pH 4.6. System suitability requires a resolution ≥2.0 between the analyte and potential byproducts (e.g., unreacted sulfonic acid derivatives) .

- TLC : Silica gel plates with ethyl acetate:methanol (3:1) as eluent; visualize under UV light.

Common contaminants include: - Residual solvents (DMF, methanol) detected via GC-MS.

- Incomplete amination products (e.g., monosubstituted intermediates) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Contradictions may arise from dynamic processes (e.g., tautomerism) or paramagnetic impurities. Strategies include:

- Variable-temperature NMR : Identify temperature-dependent shifts caused by conformational exchange.

- 2D NMR (COSY, NOESY) : Map coupling networks to distinguish overlapping signals.

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate spectra and validate assignments .

- Paramagnetic screening : Add EDTA to chelate metal ions that may broaden peaks .

Advanced: How do structural modifications (e.g., substituent variation) influence electronic properties and reactivity?

Methodological Answer:

- Electron-donating groups (e.g., dimethylamino): Increase electron density on the benzene ring, enhancing nucleophilic aromatic substitution reactivity.

- Sulfonic acid group : Stabilizes intermediates via resonance, as seen in analogues like 4-(4-chloro-benzenesulfonyl)-4-cyano-heptanedioic acid .

Experimental validation methods: - Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects.

- Hammett plots : Correlate substituent σ values with reaction rates (e.g., hydrolysis) .

Basic: What are the solubility and stability profiles of this compound under varying conditions?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the sulfonic acid group. Poor solubility in nonpolar solvents (hexane, chloroform).

- Stability :

Advanced: What theoretical frameworks guide mechanistic studies of this compound’s interactions (e.g., with biomolecules)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., binding to albumin or enzymes).

- QM/MM simulations : Study reaction mechanisms (e.g., sulfonate group participation in catalysis).

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electron-transfer processes .

For example, the sulfonic acid group’s resonance stabilization aligns with Marcus theory for electron-transfer kinetics .

Advanced: How can researchers assess environmental fate, including degradation pathways and ecotoxicity?

Methodological Answer:

- Degradation studies :

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; analyze by LC-MS for breakdown products (e.g., benzenesulfonic acid derivatives).

- Biodegradation : Use OECD 301B test with activated sludge to measure COD removal.

- Ecototoxicity :

Advanced: How to design experiments comparing this compound with structurally similar sulfonic acids (e.g., 4-aminobenzenesulfonic acid)?

Methodological Answer:

- Controlled variable approach : Compare properties while keeping one structural feature constant (e.g., sulfonic acid group) and varying others (e.g., dimethylamino vs. amino groups).

- Benchmark metrics :

- Acidity (pKa) : Use potentiometric titration.

- Thermal stability : DSC/TGA under identical conditions.

- Biological activity : Enzymatic inhibition assays (e.g., carbonic anhydrase).

Reference analogues like 4-(hexadecylthio)benzenesulfonic acid for membrane interaction studies .

Basic: What are best practices for storage and handling to ensure compound integrity?

Methodological Answer:

- Storage : -20°C in airtight containers under nitrogen to prevent oxidation of dimethylamino groups.

- Handling : Use gloveboxes for moisture-sensitive reactions (sulfonic acid is hygroscopic).

- Stability monitoring : Regular HPLC checks every 6 months; discard if purity drops below 95% .

Advanced: How to address reproducibility challenges in synthetic yields or catalytic applications?

Methodological Answer:

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent, stoichiometry) via response surface methodology.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks.

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for byproduct suppression in amination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.